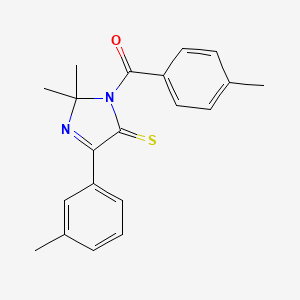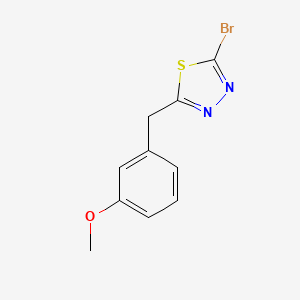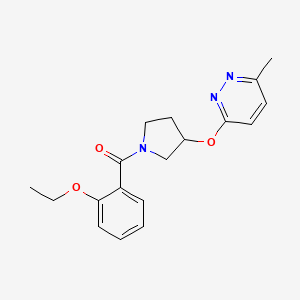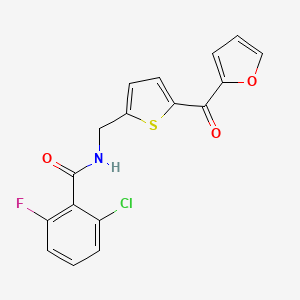
2-Tert-butyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1,3,4-thiadiazole is a derivative of thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It is known to exhibit a wide variety of biological activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized using various techniques, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-1,3,4-thiadiazole includes a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The InChI code for this compound is 1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 .Physical And Chemical Properties Analysis
2-Tert-butyl-1,3,4-thiadiazole is a liquid at room temperature . Its molecular weight is 142.22 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-Tert-butyl-1,3,4-thiadiazole,” focusing on six unique applications:
Corrosion Inhibition
This compound is used to inhibit the corrosion of brass in sea water samples, which is crucial for marine applications and the longevity of naval equipment .
Biological Activities
The 1,3,4-thiadiazole derivatives display a broad spectrum of biological activities. They are known for their anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities due to their ability to cross cellular membranes and interact with biological targets .
Biomedical Applications
These derivatives have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators .
Antiproliferative Activity
They have been investigated for antiproliferative activity in different human cancer cell lines, which is significant for cancer research and potential treatments .
Chemical Synthesis and Characterization
The derivatives are synthesized through various chemical reactions and characterized using methods like UV, FT-IR, NMR, and DFT calculations. This is important for understanding their structure and properties .
Antifungal Bioactivities
Novel 1,3,4-thiadiazole derivatives of glucosides exhibit good antifungal activities. This application is particularly relevant in agriculture and pharmaceuticals to combat fungal infections .
Mechanism of Action
Target of Action
2-Tert-butyl-1,3,4-thiadiazole is a thiadiazole derivative . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anticonvulsant properties
Mode of Action
It is known that thiadiazole derivatives can interact with various bacterial strains and have inhibitory effects on certain enzymes related to convulsions . The compound’s interaction with its targets likely results in changes that inhibit the growth of bacteria or the occurrence of convulsions.
Biochemical Pathways
Given its antibacterial and anticonvulsant activities, it is likely that the compound affects pathways related to bacterial growth and neural signaling .
Result of Action
The molecular and cellular effects of 2-Tert-butyl-1,3,4-thiadiazole’s action are likely to be related to its antibacterial and anticonvulsant activities. For instance, the compound may inhibit bacterial growth at the molecular level, leading to a decrease in bacterial populations at the cellular level . Similarly, the compound’s anticonvulsant activity may result in changes to neural signaling at the molecular level, leading to a decrease in convulsive activity at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-1,3,4-thiadiazole. For example, the compound has been found to inhibit the corrosion of brass in sea water samples , suggesting that its action and stability may be influenced by factors such as pH and salinity.
Future Directions
properties
IUPAC Name |
2-tert-butyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBCDHYUFWPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)


![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)
![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)


![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)
